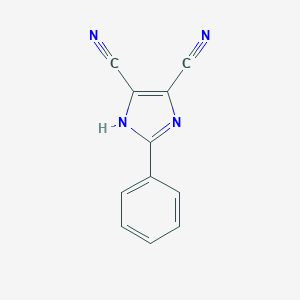
N-(1-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-piperidinyl)benzamide, also known as PBZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBZ is a white crystalline powder with a molecular weight of 236.33 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(1-piperidinyl)benzamide has been used in scientific research for a variety of applications, including as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-(1-piperidinyl)benzamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. This compound has been shown to bind to the sigma-1 receptor, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function and memory. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-piperidinyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-piperidinyl)benzamide. One area of focus could be on further elucidating the mechanism of action of this compound, which could lead to the development of more effective treatments for neurological disorders and cancer. Additionally, research could focus on developing new synthetic methods for this compound, which could make it easier to obtain pure samples for use in lab experiments. Finally, research could focus on exploring the potential applications of this compound in other areas, such as inflammation and pain management.
Synthesemethoden
N-(1-piperidinyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
| 5454-07-9 | |
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |
InChI-Schlüssel |
ITNXJLXLFAFOHO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)





![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)


![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)




